(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound that features a thiazolidinone ring, a phenoxyacetic acid moiety, and a methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps. One common approach is the condensation of 2-methoxyethylamine with a thiazolidinone derivative, followed by the introduction of the phenoxyacetic acid moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The phenoxyacetic acid moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazolidinone ring is known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The thiazolidinone ring system is a common pharmacophore in drug design, and modifications of this compound could lead to the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone ring and are known for their antidiabetic properties.
Phenoxyacetic acids: Compounds with a phenoxyacetic acid moiety are commonly used as herbicides.
Uniqueness
(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is unique due to the combination of its thiazolidinone ring and phenoxyacetic acid moiety. This dual functionality allows it to exhibit a wide range of chemical and biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-20-7-6-16-14(19)12(23-15(16)22)8-10-2-4-11(5-3-10)21-9-13(17)18/h2-5,8H,6-7,9H2,1H3,(H,17,18)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIBHWXWZZTBID-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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